molecular formula C7H11N3 B578720 4-Isopropylpyridazin-3-amine CAS No. 1314961-97-1

4-Isopropylpyridazin-3-amine

Cat. No.: B578720
CAS No.: 1314961-97-1
M. Wt: 137.186
InChI Key: PUSCUPAHHWPMQK-UHFFFAOYSA-N
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Description

4-Isopropylpyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine ring substituted with an isopropyl group at the fourth position and an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This method is favored for its high regioselectivity and compatibility with various functional groups. The reaction is conducted under neutral conditions, which helps in achieving high yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aza-Diels-Alder reaction suggests it could be adapted for large-scale synthesis, provided the reaction conditions are optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include nitro derivatives, dihydropyridazine derivatives, and various substituted pyridazines.

Scientific Research Applications

4-Isopropylpyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropylpyridazin-3-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridazine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 4-Isopropylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, while the amino group increases its potential for hydrogen bonding and reactivity in substitution reactions.

Properties

IUPAC Name

4-propan-2-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-4-9-10-7(6)8/h3-5H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSCUPAHHWPMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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